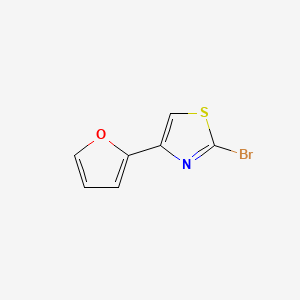

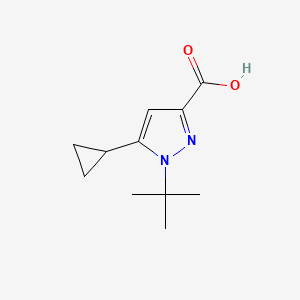

![molecular formula C11H18N2 B1519242 (3-{[Ethyl(methyl)amino]methyl}phenyl)methanamine CAS No. 515131-56-3](/img/structure/B1519242.png)

(3-{[Ethyl(methyl)amino]methyl}phenyl)methanamine

Overview

Description

Scientific Research Applications

Iron(III) Catecholates for Cellular Imaging and Photocytotoxicity

Iron(III) complexes, including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, were synthesized and exhibited unprecedented photocytotoxicity in red light to various cell lines by apoptosis and generation of reactive oxygen species. They were ingested in the nucleus of HeLa and HaCaT cells, interacting with DNA and photocleaving it to form hydroxyl radicals (Basu et al., 2014).

Methanimine and Ethylenediamine Formation in Interstellar Model Ices

A study on the formation of methanimine and ethylenediamine in methylamine ices exposed to energetic electrons showed the potential of these compounds as essential building blocks in the formation of amino acids in interstellar and cometary ices. The formation of these compounds in methanol ice analogs suggests that ethylenediamine should be detectable in astronomical sources where methylamine and methanimine are present (Zhu et al., 2019).

Synthesis and Anticonvulsant Activity of Schiff Bases

A series of novel Schiff bases of 3-aminomethyl pyridine synthesized through condensation reaction exhibited seizures protection in various models. Five compounds emerged as most active in the series, showing potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Antibacterial and Modulatory Activity of Lapachol and Nor-Lapachol Derivatives

The pharmacological properties of lapachol and nor-lapachol derivatives were investigated, showing potential antibacterial activity against bacterial ATCC strains and clinical isolates. The combination of these substances with aminoglycosides may offer a therapeutic alternative to bacterial resistance (Figueredo et al., 2020).

High-Performance Liquid-Chromatographic Separation and Fluorescence Measurement of Biogenic Amines

A method for measuring various biogenic amines in biological samples was developed, utilizing high-performance liquid chromatography and fluorescence measurement. This method provides precise and accurate detection of nanogram amounts of amines, contributing to the understanding of their roles in various biological processes (Davis et al., 1978).

properties

IUPAC Name |

N-[[3-(aminomethyl)phenyl]methyl]-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-3-13(2)9-11-6-4-5-10(7-11)8-12/h4-7H,3,8-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVYYDUAJBMSSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-{[Ethyl(methyl)amino]methyl}phenyl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

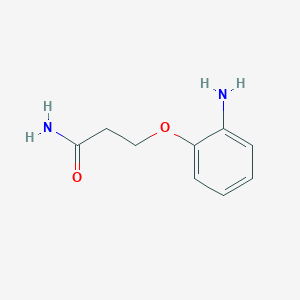

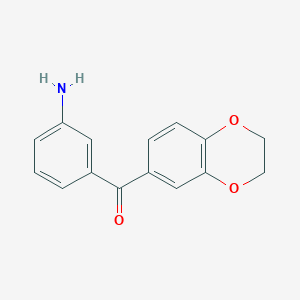

![Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate](/img/structure/B1519159.png)

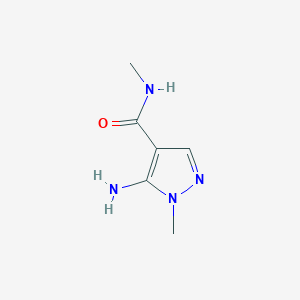

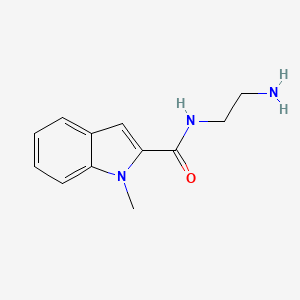

![Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate](/img/structure/B1519165.png)

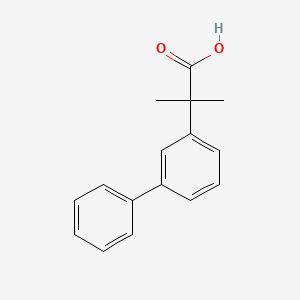

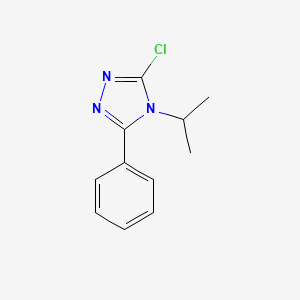

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide](/img/structure/B1519168.png)

![6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1519176.png)

![6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1519177.png)